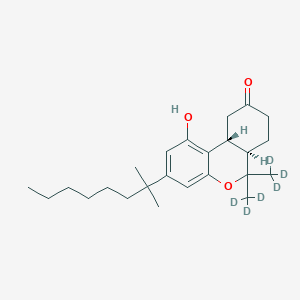![molecular formula C12H8ClN3O B13443408 Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- CAS No. 112467-60-4](/img/structure/B13443408.png)
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with a pyrimidine ring, and is further substituted with a chlorine atom and a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- typically involves the construction of the isoxazole ring followed by the formation of the pyrimidine ring. One common method starts with the reaction of 3,5-dimethyl-4-nitroisoxazole with substituted isatins, leading to the formation of polyheteroaromatic compounds . Another approach involves the use of 1,3-diarylthiobarbituric acids (DTBA) as precursors, which undergo cyclocondensation with various binucleophiles to yield the desired fused heterocycles . These methods are generally carried out under mild reaction conditions and provide high yields of the target compound.
Análisis De Reacciones Químicas
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and N-chlorosuccinimide (NCS) for chlorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in the isoxazole ring can lead to the formation of amino derivatives, while chlorination can introduce additional chlorine atoms into the molecule.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has been investigated as a selective Toll-like receptor 7 (TLR7) agonist, showing promise for the treatment of chronic inflammatory and infectious diseases, autoimmune diseases, and cancer . Additionally, this compound has been explored as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immunomodulation of several pathological conditions, including cancer . Its unique structure and biological activity make it a valuable tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As a TLR7 agonist, the compound binds to the TLR7 receptor, leading to its dimerization and subsequent activation of the myeloid differentiation primary response protein 88 (MyD88) signaling cascade . This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced. As an IDO1 inhibitor, the compound selectively inhibits the enzyme’s activity, thereby modulating the kynurenine pathway and affecting immune responses .
Comparación Con Compuestos Similares
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine . These compounds share a similar fused ring structure but differ in their specific functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine has been studied as a CDK2 inhibitor for cancer treatment, while pyrazolo[4,3-e][1,2,4]triazine has shown potential as an anti-inflammatory agent . The unique combination of the isoxazole and pyrimidine rings, along with the specific substitutions in isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-, distinguishes it from these related compounds and contributes to its distinct biological properties.
Conclusion
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a compound of significant interest due to its unique structure and diverse biological activities. Its synthesis involves well-established methods, and it undergoes a variety of chemical reactions. The compound has promising applications in medicinal chemistry, particularly as a TLR7 agonist and IDO1 inhibitor. Its mechanism of action involves specific molecular targets and pathways, and it stands out among similar compounds for its distinct properties and potential therapeutic benefits.
Propiedades
Número CAS |
112467-60-4 |
|---|---|
Fórmula molecular |
C12H8ClN3O |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
4-chloro-3-(4-methylphenyl)-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)10-9-11(13)14-6-15-12(9)17-16-10/h2-6H,1H3 |
Clave InChI |
PHRQUSQSOGFVQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC3=C2C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


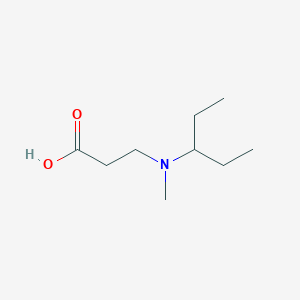
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
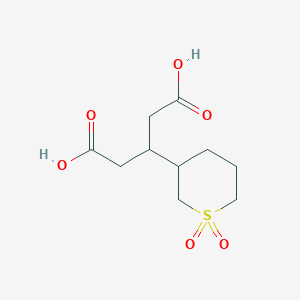
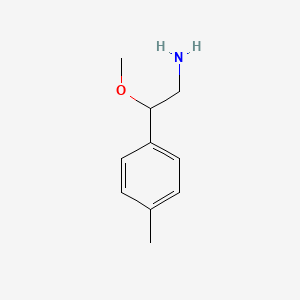
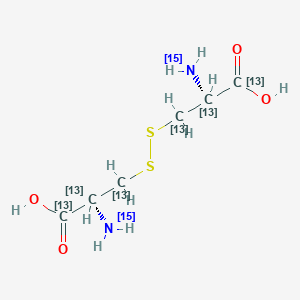
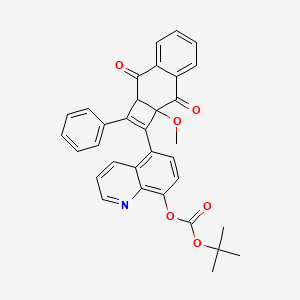
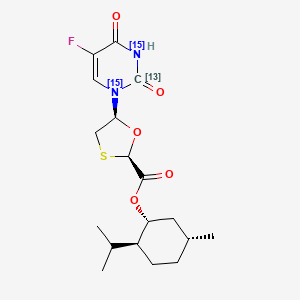
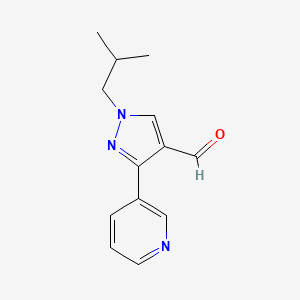
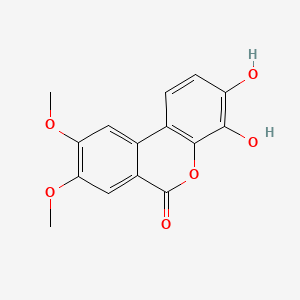
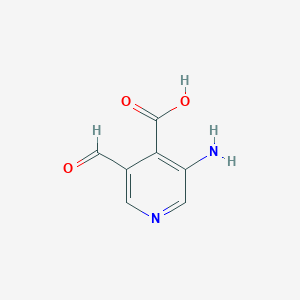
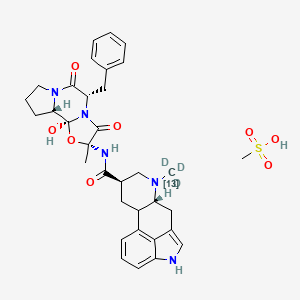
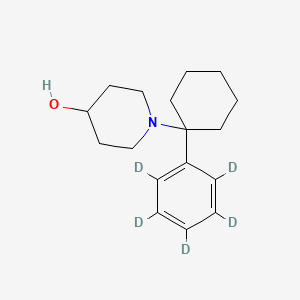
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)
